![molecular formula C9H9ClN2 B1296027 2-chloro-5,6-dimethyl-1H-benzimidazole CAS No. 39791-96-3](/img/structure/B1296027.png)
2-chloro-5,6-dimethyl-1H-benzimidazole
Overview
Description
2-Chloro-5,6-dimethyl-1H-benzimidazole is a chemical compound with the molecular formula C9H9ClN2 . It is a solid substance with a molecular weight of 180.64 . The IUPAC name for this compound is 2-chloro-5,6-dimethyl-1H-benzimidazole .
Molecular Structure Analysis
The molecular structure of 2-chloro-5,6-dimethyl-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with two methyl groups and a chlorine atom attached at specific carbon atoms .Physical And Chemical Properties Analysis
2-Chloro-5,6-dimethyl-1H-benzimidazole is a solid substance . The specific physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications
Antidiabetic Applications
Benzimidazole derivatives, including 2-chloro-5,6-dimethyl-1H-benzimidazole, have shown potential as antidiabetic agents . They can act as potent inhibitors of various enzymes involved in the metabolic processes related to diabetes .
Anticancer Applications
Benzimidazole compounds have been extensively explored for their anticancer properties . They can inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .
Antimicrobial Applications
Benzimidazole derivatives have demonstrated significant antimicrobial activity . They can inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial drugs .
Antiparasitic Applications
Benzimidazoles, including 2-chloro-5,6-dimethyl-1H-benzimidazole, have been used as antiparasitic agents . They can inhibit the growth of parasites, providing a potential treatment for various parasitic diseases .
Neurological Applications
Benzimidazole derivatives have shown potential in the treatment of neurological disorders . Their unique structural characteristics allow them to interact with biopolymers in the nervous system, potentially influencing neurological function .
Ophthalmological Applications
Benzimidazole compounds have also found use in ophthalmology . Their pharmacological properties make them suitable for the treatment of various eye conditions .
Mechanism of Action
Target of Action
Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets can vary depending on the specific derivative and its functional groups.
Mode of Action
For instance, some benzimidazoles have been found to exhibit G2/M phase arrest , indicating an interaction with cell cycle regulatory proteins.
Biochemical Pathways
These could include pathways related to cell cycle regulation, inflammation, and various microbial processes .
Pharmacokinetics
In general, benzimidazoles are known for their good bioavailability .
Result of Action
Based on the known activities of benzimidazoles, the effects could include cell cycle arrest, inhibition of microbial growth, reduction of inflammation, and potential anticancer effects .
properties
IUPAC Name |
2-chloro-5,6-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWREDHXPZYJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298300 | |
Record name | 2-chloro-5,6-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5,6-dimethyl-1H-benzimidazole | |
CAS RN |
39791-96-3 | |
Record name | 39791-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-5,6-dimethyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6-dimethyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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